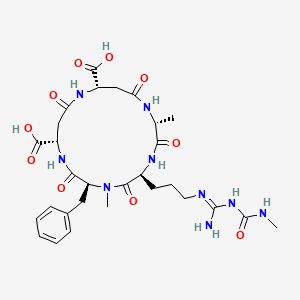
阿吉芬
描述
Synthesis Analysis
The synthesis of Argifin has been explored through both total synthesis and solid-phase peptide synthesis (SPPS) . The total synthesis approach involves constructing the entire molecule step by step, while SPPS allows for efficient assembly of peptide fragments. Researchers have successfully synthesized Argifin using these methods, enabling further investigations and analog development .
Molecular Structure Analysis
The 3D structure of Argifin, particularly in complex with chitinase B from Serratia marcescens (SmChiB), has been resolved through X-ray analysis . Understanding its precise structure is crucial for elucidating its binding interactions with chitinases and other relevant proteins .
科学研究应用
几丁质酶抑制和药物设计
阿吉芬是一种 17 元五肽,主要因其抑制几丁质酶的能力而闻名。这一特性对于开发几丁质酶抑制的新结构至关重要,为药物设计和发现做出了重大贡献。Sugawara 等人 (2015 年) 的一项研究重点介绍了由阿吉芬结构成分衍生的 14 元大环内酯支架的创建,其几丁质酶抑制能力比阿吉芬本身高出约 200 倍。这一进展不仅为药物设计提供了创新见解,还为一类具有新骨架的几丁质酶抑制剂带来了希望 (Sugawara 等人,2015 年)。
结构解析和合成
阿吉芬的结构最早由 Shiomi 等人 (2000 年) 描述为一种水溶性环状五肽。阿吉芬及其衍生物的合成一直是一个重要的研究重点,Hirose 等人 (2011 年) 开发了一种溶液相全合成方法,该方法实现了 16 个线性步骤的 44% 总收率。此类合成方法对于生产阿吉芬及其类似物以进行进一步研究和潜在应用至关重要 (Shiomi 等人,2000 年),(Hirose 等人,2011 年)。
在杀菌剂、杀虫剂和抗哮喘药物中的潜力
Gouda 等人 (2009 年) 探索了阿吉芬衍生物在杀菌剂、杀虫剂和抗哮喘药物开发中的潜力。通过分子设计和测试这些衍生物对来自粘质沙雷氏菌的几丁质酶 B,他们发现了一种抑制能力比阿吉芬本身高 28 倍的衍生物,这表明在这些领域具有广阔的前景 (Gouda 等人,2009 年)。
天然产物发现和化学治疗潜力
阿吉芬作为一种天然产物的发现及其化学治疗潜力已得到广泛研究。Dixon 等人 (2005 年) 合成了阿吉芬并证实了其作为几丁质酶 B1 纳摩尔抑制剂的作用,同时还提供了合成材料与酶复合物的高分辨率 X 射线结构,与天然产物获得的结构相同。这项研究强调了阿吉芬在化学治疗中的潜力 (Dixon 等人,2005 年)。
属性
IUPAC Name |
(2R,5S,8S,11S,15S)-5-[3-[[amino-(methylcarbamoylamino)methylidene]amino]propyl]-8-benzyl-2,7-dimethyl-3,6,9,13,17-pentaoxo-1,4,7,10,14-pentazacycloheptadecane-11,15-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41N9O10/c1-15-23(41)35-17(10-7-11-32-28(30)37-29(48)31-2)25(43)38(3)20(12-16-8-5-4-6-9-16)24(42)36-19(27(46)47)14-22(40)34-18(26(44)45)13-21(39)33-15/h4-6,8-9,15,17-20H,7,10-14H2,1-3H3,(H,33,39)(H,34,40)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H4,30,31,32,37,48)/t15-,17+,18+,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBHXSDKGLPPGO-HTDHLNIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(CC(=O)NC(CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41N9O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332297 | |
| Record name | Argifin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Argifin | |
CAS RN |
243975-37-3 | |
| Record name | Argifin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03632 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Argifin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole](/img/structure/B3182107.png)


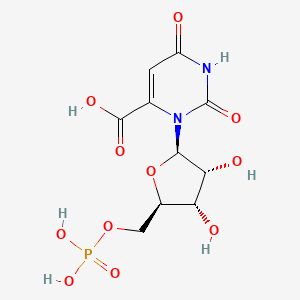

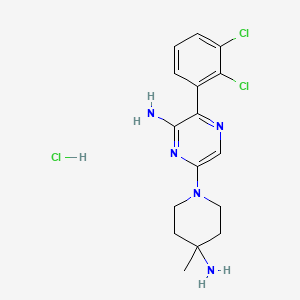
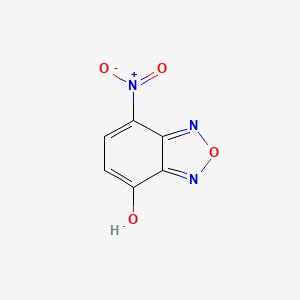
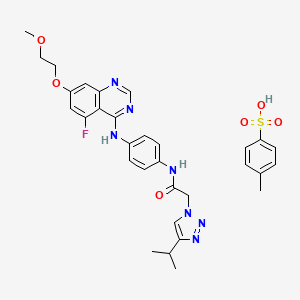

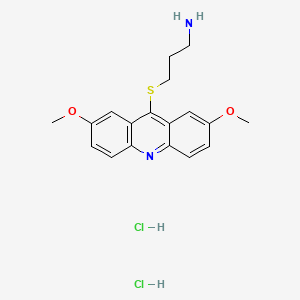

![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)

